molecular formula C8H8BrNO2 B14843822 2-Bromo-6-hydroxy-N-methylbenzamide

2-Bromo-6-hydroxy-N-methylbenzamide

Cat. No.: B14843822
M. Wt: 230.06 g/mol
InChI Key: UYDOPNYXEKYGNY-UHFFFAOYSA-N
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Description

2-Bromo-6-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position, a hydroxyl group at the sixth position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-hydroxy-N-methylbenzamide typically involves the bromination of 6-hydroxy-N-methylbenzamide. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Formation of 2-substituted-6-hydroxy-N-methylbenzamides.

    Oxidation: Formation of 2-bromo-6-oxo-N-methylbenzamide.

    Reduction: Formation of 2-bromo-6-hydroxy-N-methylbenzylamine.

Scientific Research Applications

2-Bromo-6-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydroxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methyl group on the amide nitrogen can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-hydroxybenzamide: Lacks the N-methyl group, which can influence its chemical reactivity and biological activity.

    2-Bromo-N-methylbenzamide: Lacks the hydroxyl group, affecting its hydrogen bonding capability and solubility.

    6-Hydroxy-N-methylbenzamide: Lacks the bromine atom, altering its electrophilicity and potential for substitution reactions.

Uniqueness

2-Bromo-6-hydroxy-N-methylbenzamide is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, along with the N-methyl group on the amide. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

2-bromo-6-hydroxy-N-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-10-8(12)7-5(9)3-2-4-6(7)11/h2-4,11H,1H3,(H,10,12)

InChI Key

UYDOPNYXEKYGNY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC=C1Br)O

Origin of Product

United States

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